6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 192.67 g/mol. This compound is classified as a thiazole derivative, specifically a pyranothiazole, which indicates its structural features that include a thiazole ring fused with a pyran ring. The hydrochloride form enhances its solubility in water, making it suitable for various applications in scientific research.
The synthesis of 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride typically involves multi-step organic reactions. One common method includes:
Technical details of these reactions often require specific temperatures and catalysts to optimize yield and purity.
The molecular structure of 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride can be represented with the following structural data:
This structure reveals a complex arrangement of rings and functional groups that contribute to its chemical properties and reactivity.
6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride can participate in various chemical reactions due to its functional groups:
These reactions are crucial for developing derivatives that may have enhanced biological activity or different physicochemical properties.
Data on specific targets and pathways would require further experimental validation.
The physical and chemical properties of 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride include:
These properties are essential for determining its suitability for various applications in research and development.
6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride has several scientific uses:
Pyrano-thiazole hybrids represent a privileged scaffold in modern drug discovery due to their unique bicyclic architecture and diverse pharmacological profiles. The core structure of 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride (CAS: 623931-31-7) features a partially saturated pyran ring (oxacyclohexane) fused to a thiazole moiety at the [4,3-d] position. This molecular framework consists of a six-membered oxygen-containing heterocycle (pyran) sharing two adjacent carbon atoms with a five-membered ring containing both nitrogen and sulfur atoms (thiazole) [7]. The hydrochloride salt form enhances crystallinity and aqueous solubility compared to the free base, making it preferable for research applications [1] [5].
Table 1: Chemical Identity of 6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-amine Hydrochloride
Identifier | Value | Source |
---|---|---|
CAS Number | 623931-31-7 | [1] [2] [5] |
Molecular Formula | C₆H₉ClN₂OS | [2] [5] |
Molecular Weight | 192.67 g/mol | [1] [5] |
SMILES | NC1=NC2=C(COCC2)S1.[H]Cl | [2] |
MDL Number | MFCD05664040 | [5] |
The 2-aminothiazole moiety serves as a critical pharmacophore, enabling hydrogen bonding interactions with biological targets. The partially saturated pyran ring (6,7-dihydro-4H-pyran) contributes conformational flexibility while maintaining planarity at the fusion site, potentially enhancing target binding. Modifications such as 4,4-dimethyl substitution (CAS: 959749-31-6) introduce steric effects that can significantly alter electronic distribution and bioavailability [7]. Spectroscopic characterization reveals key features: IR spectroscopy shows characteristic N-H stretches (~3350 cm⁻¹) and C=N vibrations (~1640 cm⁻¹), while ¹H NMR displays distinct pyran methylene signals (δ 4.20 ppm) and amine protons [7].
The 2-aminothiazole scaffold has evolved from a simple heterocyclic motif to a cornerstone in medicinal chemistry, particularly in kinase inhibitor development and antimicrobial agents. This evolution reflects the scaffold's remarkable versatility in interacting with diverse biological targets through hydrogen bonding, π-stacking, and metal coordination. Pyrano-thiazole hybrids specifically offer enhanced metabolic stability compared to monocyclic thiazoles due to conformational constraints imposed by the fused ring system [3] [6].
Recent studies demonstrate that pyrano-thiazole derivatives exhibit target versatility against clinically relevant enzymes:
Table 2: Bioactive Pyrano-Fused Heterocycles with Structural/Functional Similarities
Compound Class | Biological Activity | Key Findings | Source |
---|---|---|---|
Furochromeno[1,2,4]triazolopyrimidines | Antimicrobial | DNA-gyrase inhibition via H-bonding with Ser1084 | [3] |
Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidines | Anticancer (MCF-7) | EGFR inhibition (IC₅₀ = 14.5 μM) superior to doxorubicin | [6] |
Pyridine-pyran conjugates | Anti-SARS-CoV-2 | Mpro binding energy -7.9 kcal/mol, complies with Lipinski rules | [8] |
The synthesis of these advanced derivatives typically involves cyclocondensation strategies. For example, 4,4-dimethyl analogs can be prepared via reaction of 4,4-dimethyl-5-oxohexanal with thiourea under acidic conditions. Sodium borohydride reduction of intermediate imino groups (as demonstrated in furochromene synthesis) provides access to aminopyrano-thiazole derivatives [3] [7]. These synthetic approaches highlight the chemical tractability of the scaffold for structural diversification.
Table 3: Synthetic Approaches to Pyrano-Thiazole Derivatives
Method | Starting Materials | Key Conditions | Application | |
---|---|---|---|---|
Cyclocondensation | Carbonyl compound + Thiourea | Acid catalysis, 80-100°C | Core scaffold formation | [7] |
Borohydride Reduction | Imino intermediates | NaBH₄/MeOH, 0°C to RT | 2-Aminothiazole generation | [3] |
Heterocycle Fusion | Preformed pyran/thiazole | Thermal cyclization (180°C) | Complex hybrid systems | [6] |
The future development of pyrano[4,3-d]thiazol-2-amine derivatives will likely focus on three strategic areas: (1) Rational design of 4-position modifications (alkyl, aryl) to optimize steric and electronic properties; (2) Exploration of nitrogen functionalization at the 2-amino group to create amide or imine derivatives; and (3) Computational optimization using molecular docking against validated targets like EGFR, PI3K, and viral proteases [6] [8]. These approaches leverage the scaffold's inherent bioactivity while addressing limitations in solubility and bioavailability through structural refinement.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: